N-(1-adamantylmethyl)imidazole-1-carboxamide
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Overview
Description
N-(1-adamantylmethyl)imidazole-1-carboxamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions The adamantyl group, a bulky and rigid structure, is attached to the imidazole ring, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)imidazole-1-carboxamide typically involves the reaction of 1-adamantylmethylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include mild heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantylmethyl)imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(1-adamantylmethyl)imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)imidazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The adamantyl group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
N-(1-adamantylmethyl)imidazole: Similar structure but lacks the carboxamide group.
1-adamantylmethylimidazole-4-carboxamide: Similar structure with a carboxamide group at a different position on the imidazole ring.
N-(1-adamantylmethyl)benzimidazole-1-carboxamide: Similar structure with a benzimidazole ring instead of an imidazole ring.
Uniqueness: N-(1-adamantylmethyl)imidazole-1-carboxamide is unique due to the presence of both the adamantyl group and the carboxamide group, which confer distinct chemical and biological properties. The adamantyl group provides steric hindrance and rigidity, enhancing the compound’s stability and binding affinity. The carboxamide group allows for hydrogen bonding and interaction with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(18-2-1-16-10-18)17-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-13H,3-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLUALRIAABUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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